Home > Products > Screening Compounds P87241 > Lysergide tartrate
Lysergide tartrate - 32426-57-6

Lysergide tartrate

Catalog Number: EVT-274248
CAS Number: 32426-57-6
Molecular Formula: C24H31N3O7
Molecular Weight: 473.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LSD (D-tartrate) (solution) is an analytical reference material categorized as a lysergamide. LSD has hallucinogenic properties. LSD is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
Lysergide tartrate is discontinued (DEA controlled substance)
Source and Classification

Lysergide tartrate is synthesized from lysergic acid, which can be extracted from the ergot fungus (Claviceps purpurea), a parasite that grows on rye and other grains. The classification of lysergide tartrate falls under the following categories:

  • Chemical Class: Indole alkaloids
  • Psychoactive Category: Hallucinogens
  • International Non-proprietary Name: Lysergide
  • Chemical Abstracts Service Registry Number: 50-37-3
Synthesis Analysis

The synthesis of lysergide tartrate involves several complex steps, primarily focusing on the transformation of lysergic acid into its diethylamide form. Various synthetic routes have been developed since the compound's discovery, including:

  1. Biotechnological Methods: These methods utilize fermentation processes to produce lysergic acid from ergot alkaloids.
  2. Synthetic Methods: Notable synthetic routes include those developed by Woodward, Hendrickson, and Szantay, which typically involve multiple steps such as:
    • Hydrolysis of ergotamine to yield lysergic acid.
    • Formation of the diethylamide through the reaction of lysergic acid with diethylamine.

For example, one successful synthetic route involves the use of a Heck coupling reaction followed by a series of reductions and protective group manipulations to achieve the desired product in moderate yields .

Key Parameters in Synthesis

  • Reagents Used: Diethylamine, various protecting groups, palladium catalysts for coupling reactions.
  • Yields: Vary depending on the method; some methods achieve yields around 0.8% to 50%, depending on the complexity of the route used .
Molecular Structure Analysis

Lysergide tartrate has a complex molecular structure characterized by several functional groups. Its molecular formula is C20H25N3OC_{20}H_{25}N_{3}O, with a molecular weight of approximately 323.4 g/mol.

Structural Details

  • Core Structure: The compound features a tetracyclic ergoline backbone.
  • Functional Groups: Includes an amide group (-C(=O)N-) and two ethyl groups attached to the nitrogen atom.
Chemical Reactions Analysis

Lysergide tartrate undergoes various chemical reactions that can alter its structure and properties. Key reactions include:

  1. Hydrolysis: Converts lysergic acid derivatives into their corresponding acids.
  2. Amidation: The reaction with diethylamine to form lysergide.
  3. Degradation Reactions: In biological systems, lysergide is metabolized primarily through hydroxylation and conjugation processes.

Reaction Parameters

  • Conditions: Often require specific pH levels and temperatures to optimize yields.
  • Catalysts: Palladium-based catalysts are commonly used in coupling reactions .
Mechanism of Action

Lysergide tartrate exerts its effects primarily through interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor subtype. This interaction leads to alterations in neurotransmitter release and neuronal activity.

Mechanistic Insights

  • Agonist Activity: Lysergide acts as a partial agonist at serotonin receptors, leading to enhanced sensory perception and altered cognitive processes.
  • Neuropharmacological Effects: The compound can induce visual hallucinations, changes in mood, and alterations in thought processes.

Relevant Data

Research indicates that doses as low as 20 micrograms can produce significant psychoactive effects, with peak effects occurring within 1-2 hours post-administration .

Physical and Chemical Properties Analysis

Lysergide tartrate exhibits distinct physical and chemical properties that influence its behavior in various environments.

Key Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Approximately 170 °C (decomposes).
  • Stability: Sensitive to light and heat; should be stored in dark conditions to prevent degradation.

Analytical Data

Properties such as melting point, infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV), and chromatographic profiles are utilized for characterization .

Applications

Lysergide tartrate has several applications beyond its historical use as a recreational drug:

  1. Psychopharmacological Research: Investigated for its potential therapeutic effects in treating mental health disorders such as depression and anxiety.
  2. Neuroscience Studies: Used to explore brain function related to perception, cognition, and consciousness.
  3. Cultural Studies: Examined for its impact on culture during the counterculture movement of the 1960s.
Historical Development and Regulatory Milestones

Evolution of Lysergide Tartrate in Psychedelic Research

Lysergide tartrate (LSD d-tartrate) emerged from Albert Hofmann’s 1938 synthesis of lysergic acid diethylamide (LSD) at Sandoz Laboratories. Initially investigated as a respiratory stimulant, its profound psychoactive properties were discovered accidentally in 1943. Throughout the 1950s–60s, LSD was studied for psychiatric conditions, including anxiety and alcoholism, due to its structural similarity to serotonin and ability to modulate consciousness. However, its association with counterculture movements led to global prohibition by the 1970s, halting clinical research for decades [3] [5].

The 21st century witnessed a renaissance in psychedelic research. MindMed’s development of MM120 (lysergide d-tartrate), a stabilized tartrate salt formulation, enabled standardized dosing for generalized anxiety disorder (GAD). The 2023 Phase 2b trial (NCT05407064) demonstrated that a single 100 µg dose induced rapid symptom reduction by day 2, with clinical benefits sustained for 12 weeks—highlighting its therapeutic durability without adjunctive psychotherapy [1] [4] [9].

Breakthrough Therapy Designation: FDA Regulatory Implications

On March 7, 2024, the FDA granted breakthrough therapy designation (BTD) to MM120 for GAD, marking LSD’s first formal recognition as a promising psychiatric treatment. This designation was based on Phase 2b data showing:

  • A 7.7-point improvement in Hamilton Anxiety Scale (HAM-A) scores vs. placebo at Week 12
  • 65% clinical response and 48% remission rates sustained through Week 12 [1] [4] [6]

Table 1: FDA Breakthrough Therapy-Designated Psychedelics

CompoundIndicationSponsorYearKey Criteria Met
Lysergide d-tartrate (MM120)Generalized Anxiety DisorderMindMed2024Substantial symptom improvement over available therapies; durable effect at 12 weeks
MDMAPTSDLykos Therapeutics2017Clinically significant PTSD symptom reduction
PsilocybinTreatment-resistant depressionCompass Pathways2018Rapid antidepressant effects
CYB003 (deuterated psilocybin)Major depressive disorderCybin2024Efficacy in adjunctive treatment [6]

BTD accelerates drug development through:

  • Intensive FDA collaboration: Agency input on Phase 3 trial design and data requirements
  • Expedited review: Shorter timelines for marketing application evaluation
  • Priority access: Rolling submission of New Drug Application (NDA) components [1] [6]

MindMed’s Phase 3 program, initiated in late 2024, aims to replicate these findings in a larger cohort, positioning MM120 for potential FDA approval by 2027 [4] [9].

Comparative Analysis of Global Regulatory Frameworks for Psychedelic Compounds

Regulatory approaches to psychedelics diverge significantly across jurisdictions, impacting lysergide tartrate’s development pathway:

United States

  • FDA Flexibility: BTD and Accelerated Approval pathways enable provisional endorsement based on intermediate endpoints (e.g., HAM-A scores).
  • State-Level Innovations: Oregon’s Psilocybin Services Act (2020) and Colorado’s Natural Medicine Health Act (2022) created state-legal frameworks for supervised psychedelic use, though lysergide remains federally prohibited [2] [7].

European Union

  • EMA’s Conditional Approval: Requires robust Phase 3 data and post-marketing safety studies. Psychedelics must demonstrate a positive benefit-risk balance in longer trials.
  • Psychotherapy Mandate: Unlike the U.S., European trials typically require integration of professional psychotherapy sessions [2] [10].

Global Harmonization Challenges

  • Clinical Trial Design: The 2025 ReSPCT guidelines established global standards for reporting contextual factors (e.g., therapeutic setting, patient mindset) in psychedelic trials to improve data comparability [10].
  • Scheduling Conflicts: Lysergide remains Schedule I under UN Convention but has medical exemptions in Canada (Special Access Program) and Australia (Authorized Prescriber Scheme) for treatment-resistant conditions [2].

Table 2: Regulatory Pathways for Psychedelics in Key Regions

RegionPathwayKey RequirementsLysergide Status
United StatesFDA Breakthrough TherapyPreliminary clinical evidence of substantial improvementPhase 3 ongoing for GAD
European UnionConditional Marketing AuthorizationConfirmatory Phase 4 trials; psychotherapy integrationPreclinical stage
CanadaSpecial Access ProgramPhysician request; unmet medical needLimited patient access
AustraliaAuthorized PrescriberEthics committee approvalCase-by-case approval [2] [6]

The evolving landscape underscores a tension between federal oversight and state/regional autonomy, with lysergide tartrate’s approval contingent on resolving methodological and ethical questions in later-phase trials [7] [10].

Properties

CAS Number

32426-57-6

Product Name

Lysergide tartrate

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid

Molecular Formula

C24H31N3O7

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m10/s1

InChI Key

HQMPRARIZOUKRO-JDQBHMBOSA-N

SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Lysergide tartrate

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.